molecular formula C6H7BrOS B1398134 (4-Bromo-5-methylthiophen-2-yl)methanol CAS No. 882506-11-8

(4-Bromo-5-methylthiophen-2-yl)methanol

Cat. No. B1398134
M. Wt: 207.09 g/mol
InChI Key: VYPFVNCCOSKPQE-UHFFFAOYSA-N
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Description

“(4-Bromo-5-methylthiophen-2-yl)methanol” is a chemical compound with the CAS Number: 882506-11-8 . It has a molecular weight of 207.09 and its IUPAC name is (4-bromo-5-methylthiophen-2-yl)methanol .


Synthesis Analysis

The synthesis of this compound involves the use of sodium tetrahydroborate in ethanol at 0 - 20℃ for 3 hours . The reaction mixture is stirred for 1 hour at 0° C. and for 2 hours at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrOS/c1-4-6(7)2-5(3-8)9-4/h2,8H,3H2,1H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .

Scientific Research Applications

Methanol as a Biomarker for Insulation Degradation

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Studies have shown methanol's presence in laboratory thermal aging tests of oil-immersed insulating papers and transformer field samples. This application underscores methanol's role in monitoring the degradation of cellulosic solid insulation within transformer mineral oil, potentially offering insights into the stability and longevity of such materials (Jalbert et al., 2019).

Methanol in Fuel Cells

Research into direct methanol fuel cells (DMFCs) highlights methanol's utility as a potential alternative to traditional fossil fuels. The major challenge for DMFCs is methanol crossover from the anode to the cathode, which affects the efficiency of the fuel cell. Understanding the kinetics and mechanisms of methanol oxidation on catalysts, particularly platinum in acidic electrolytes, is crucial for improving DMFC performance and efficiency (Heinzel & Barragán, 1999).

Methanol in Chemical Synthesis and Energy Conversion

The synthesis and decomposition reactions involving methanol are key to various energy conversion processes, including thermal energy transport systems. Such systems aim to utilize wasted or unused discharged heat from industrial sources, converting it into valuable thermal energy for residential and commercial areas through chemical reactions involving methanol. This reflects the broader applications of methanol in promoting energy conservation and environmental protection (Liu et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

(4-bromo-5-methylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4-6(7)2-5(3-8)9-4/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPFVNCCOSKPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-methylthiophen-2-yl)methanol

Synthesis routes and methods

Procedure details

A solution of the compound (1.00 g) obtained in Example 126a in ethanol (20 mL) was cooled in an ice bath, and sodium borohydride (0.28 g) was added. The reaction mixture was stirred at room temperature for 1 hr and cooled in an ice bath. Aqueous saturated ammonium chloride was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed successively with aqueous saturated ammonium chloride and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (0.79 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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